5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a triazolo-thiazole core fused with a furan ring and substituted with a 4-chlorophenyl group and a 4-(2-fluorophenyl)piperazine moiety.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O2S/c26-17-9-7-16(8-10-17)21(31-13-11-30(12-14-31)19-5-2-1-4-18(19)27)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKROCIVKSAIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” typically involves multi-step organic reactions. The process may include:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-yl group: This step may involve coupling reactions using reagents like furan-2-boronic acid.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperazine moieties.
Reduction: Reduction reactions can occur at the chlorophenyl and fluorophenyl groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be explored through in vitro and in vivo studies.
Industry
In the industrial sector, the compound may find applications in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “5-[(4-chlorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Isostructural Analogs
Compounds 4 and 5 from and serve as key structural analogs. These isostructural derivatives differ only in halogen substituents (Cl in 4, F in 5) on the 4-aryl group. Both crystallize in triclinic systems (space group P-1) with two independent molecules per asymmetric unit.
Table 1: Structural and Crystallographic Comparison of Halogenated Analogs
| Compound | Substituent (X) | Crystal System | Packing Features | Reference |
|---|---|---|---|---|
| 4 | Cl | Triclinic (P-1) | Adjusted for Cl steric bulk | |
| 5 | F | Triclinic (P-1) | Compact packing due to smaller F |
Aryl Substituent Variations in Piperazine-Methyl Derivatives
describes 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol, which replaces the 4-chlorophenyl group with a 4-methylphenyl moiety. The 2-fluorophenyl-piperazine moiety is retained, suggesting preserved piperazine-mediated receptor interactions (e.g., dopamine or serotonin receptors) .
Table 2: Impact of Aryl Substituents on Physicochemical Properties
| Compound | Phenyl Substituent | logP (Predicted) | Bioactivity Inference | Reference |
|---|---|---|---|---|
| Target Compound | 4-Cl | ~3.8 | Enhanced halogen bonding | — |
| Compound | 4-CH₃ | ~4.2 | Higher lipophilicity |
Heterocyclic Core Modifications: Triazolo-Thiadiazoles
highlights 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles , which replace the triazolo-thiazole core with a triazolo-thiadiazole system. These compounds exhibit antifungal activity via molecular docking against 14-α-demethylase (PDB: 3LD6). While the target compound’s core differs, its triazole moiety may similarly engage in hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
